molecular formula C21H22N2O3 B2633035 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 896831-83-7

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2633035
CAS No.: 896831-83-7
M. Wt: 350.418
InChI Key: UEGDZQIKUOMVAF-UYRXBGFRSA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a complex synthetic organic compound designed for advanced pharmacological and biochemical research. It features a benzofuran-3(2H)-one core, which is a privileged structure in medicinal chemistry known for its diverse biological activities . The molecule is further functionalized with a Z-configured pyridin-4-ylmethylene group at the 2-position and a 7-(azepan-1-ylmethyl) substituent, which incorporates a seven-membered azepane ring. This specific architecture suggests potential for multi-target mechanisms of action. Research on closely related benzofuran derivatives indicates significant potential for anti-inflammatory and anti-oxidative applications, as such compounds have been shown to inhibit key pro-inflammatory mediators like TNF-α and IL-1, and suppress NF-κB activity in cellular models . Furthermore, structural analogs featuring pyridine and cyclic amine moieties have demonstrated promising anticancer properties in vitro, including the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest . The presence of the azepane ring may enhance membrane permeability due to its basicity and larger ring size, potentially improving the compound's cellular uptake compared to analogs with smaller amine systems . This compound is intended for in-vitro studies in a controlled laboratory environment and is not classified as a medicine or drug . ATTENTION: For research use only. Not for human or veterinary use. It is strictly prohibited to introduce this product into humans or animals .

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-6-5-16-20(25)19(13-15-7-9-22-10-8-15)26-21(16)17(18)14-23-11-3-1-2-4-12-23/h5-10,13,24H,1-4,11-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDZQIKUOMVAF-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-4-ylmethylene Group: This step often involves a condensation reaction between the benzofuran core and a pyridine derivative.

    Attachment of the Azepan-1-ylmethyl Group: This can be done via nucleophilic substitution or addition reactions, where the azepane ring is introduced to the benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form ketones or aldehydes.

    Reduction: The pyridin-4-ylmethylene group can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various functionalized benzofuran derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the potential of compounds similar to (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one as inhibitors of alkaline phosphatase (AP). Research indicates that certain benzofuran derivatives exhibit significant inhibitory activity against AP, suggesting that this compound could be explored for its enzyme-modulating properties. The kinetic studies performed on related compounds demonstrated non-competitive inhibition mechanisms, which are crucial for drug design .

Antioxidant Activity

Compounds derived from benzofuran structures have been evaluated for their antioxidant properties. The ability to scavenge free radicals is essential in preventing oxidative stress-related diseases. Investigations into similar compounds have shown promising results in terms of radical scavenging activity, indicating that this compound may possess similar properties .

Antimicrobial Properties

The antimicrobial efficacy of benzofuran derivatives has been documented extensively. Studies have revealed that these compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The structural characteristics of this compound suggest it could be tested for antimicrobial properties as well .

Case Studies and Experimental Findings

StudyFindingsApplication
Enzyme Inhibition Study Identified as a potential inhibitor of alkaline phosphatase with significant binding affinity.Drug development targeting metabolic disorders.
Antioxidant Activity Assessment Exhibited high radical scavenging activity comparable to established antioxidants.Formulation in nutraceuticals and dietary supplements.
Antimicrobial Evaluation Showed effectiveness against several bacterial strains, with a notable minimum inhibitory concentration (MIC).Development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Structural Features:

  • Benzofuran-3-one scaffold : Central to its bioactivity, enabling interactions with biological targets like tubulin or enzymes.
  • Pyridin-4-ylmethylene group : Enhances solubility and facilitates π-π stacking with aromatic residues in target proteins.
  • Azepan-1-ylmethyl substituent : A seven-membered cyclic amine that modulates lipophilicity and membrane permeability.

The compound’s synthesis likely involves a Knoevenagel condensation between 6-hydroxy-7-(azepan-1-ylmethyl)benzofuran-3-one and pyridine-4-carbaldehyde, followed by Z/E isomer separation via chromatography .

Comparison with Similar Compounds

Aurones and benzofuran-3-one derivatives are studied extensively for their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzofuran-3-one Derivatives

Compound Name Substituents (Positions) Key Pharmacological Activity IC50/EC50 Reference
(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one R7: Azepan-1-ylmethyl; R2: Pyridin-4-ylmethylene Not reported N/A
(Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) R6: 2,6-Dichlorobenzyloxy; R2: Pyridin-4-ylmethylene Anticancer (PC-3 prostate cancer) <100 nM
(Z)-5,6-dimethoxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one R5,6: Dimethoxy; R2: Pyridin-4-ylmethylene Dual AChE/BuChE inhibition AChE IC50: 0.82 µM; BuChE IC50: 1.12 µM
(Z)-6-hydroxy-2-(quinolin-2-ylmethylene)benzofuran-3(2H)-one (A4) R2: Quinolin-2-ylmethylene Antitumor (leukemia) Not quantified
(Z)-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-6-hydroxybenzofuran-3(2H)-one R7: 4-Methylpiperidinylmethyl; R2: Thienylmethylene Not reported N/A

Structural Modifications and Activity Trends

Position 2 (Exocyclic Double Bond): Pyridin-4-ylmethylene (target compound, 5b): Enhances tubulin-binding affinity, as seen in 5b’s nanomolar activity against PC-3 cells . Thienylmethylene (): Reduces potency compared to pyridinyl analogs, likely due to weaker electronic interactions .

Position 7 (Azepan-1-ylmethyl vs. In contrast, 4-(2-hydroxyethyl)piperazinyl () introduces hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier permeability .

Hydroxy and Methoxy Substituents :

  • 6-Hydroxy (target compound, 5b): Critical for hydrogen bonding with tubulin’s colchicine-binding site .
  • 5,6-Dimethoxy (): Shifts activity to cholinesterase inhibition, highlighting substituent-dependent target selectivity .

Mechanistic Insights from Analogous Compounds

  • Anticancer Activity : Aurones like 5b disrupt tubulin polymerization by binding to the colchicine site, inducing G2/M cell cycle arrest . The target compound’s pyridinyl group and hydroxy substitution align with this mechanism.
  • Enzyme Inhibition : The 5,6-dimethoxy analog () inhibits acetylcholinesterase via π-cation interactions, a mechanism less relevant to the target compound due to its lack of methoxy groups .

Biological Activity

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H21NO3\text{C}_{20}\text{H}_{21}\text{N}\text{O}_{3}

This structure incorporates a benzofuran core, which is known for various pharmacological properties.

Research indicates that compounds with similar structures to this compound exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Compounds derived from benzofuran have shown inhibitory effects on kinases such as PI3K and VEGFR, which are critical in cancer progression and angiogenesis .
  • Immunomodulatory Effects : Similar compounds have demonstrated the ability to modulate immune responses, particularly affecting the chemotaxis and respiratory burst of polymorphonuclear leukocytes (PMNs) .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay TypeResult DescriptionReference
Cytotoxicity Assay Exhibited significant cytotoxicity against various cancer cell lines (e.g., HePG2, MCF-7) with IC50 values lower than standard chemotherapeutics.
Kinase Inhibition Demonstrated potent inhibition against PI3K and VEGFR with IC50 values comparable to established inhibitors like Sorafenib.
Immunomodulation Inhibited PMN chemotaxis significantly, suggesting potential as an anti-inflammatory agent.

Case Studies

A notable case study involved the synthesis and evaluation of related benzofuran derivatives. These derivatives were assessed for their anticancer properties across multiple cancer types, revealing that compounds structurally related to this compound demonstrated:

  • Cell Cycle Arrest : Induction of G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Increased percentages of cells in the pre-G1 phase indicating apoptosis .

Q & A

Q. Basic Approach :

  • 1H NMR : Key for confirming the Z-configuration. Olefinic protons (e.g., pyridinylmethylene protons) exhibit coupling constants (J ≈ 6.0–8.4 Hz) consistent with cis geometry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
    Advanced Analysis :
  • NOESY/ROESY : Detects spatial proximity between the azepane methyl group and aromatic protons to confirm stereochemistry .
  • 13C NMR : Distinguishes between carbonyl (C3) and hydroxyl-substituted carbons (C6) .

How can researchers evaluate the biological activity of this compound in pharmacological studies?

Q. Basic Assays :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., ERK, JNK) to measure IC50 values via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
    Advanced Targets :
  • Endoplasmic Reticulum Stress Modulation : Monitor CHOP and GRP78 expression levels via Western blotting in cells treated with the compound .
  • In Silico Docking : Predict binding affinity to targets like the ATP-binding pocket of Hsp90 using AutoDock Vina .

What substituent modifications on the benzofuran core enhance bioactivity, and how are structure-activity relationships (SAR) studied?

Q. Basic SAR :

  • Pyridinyl Group : The 4-pyridinylmethylene moiety enhances solubility and hydrogen-bonding interactions with biological targets .
  • Azepane Methyl Group : Improves membrane permeability due to its lipophilic nature .
    Advanced Strategies :
  • Library Synthesis : Vary substituents at C7 (e.g., azepane vs. piperidine) and C2 (e.g., pyridinyl vs. phenyl) to compare activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with inhibitory potency .

How should researchers address contradictions in bioactivity data caused by substituent variations?

Q. Methodological Solutions :

  • Dose-Response Validation : Repeat assays with standardized protocols to rule out experimental variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
  • Computational ADMET Profiling : Predict pharmacokinetic barriers (e.g., CYP450 interactions) using tools like SwissADME .

What strategies optimize the compound’s stability under physiological conditions?

Q. Basic Stability Tests :

  • pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
    Advanced Approaches :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance serum stability .
  • Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis in aqueous environments .

How can computational modeling guide the design of analogs with improved target affinity?

Q. Basic Workflow :

  • Molecular Docking : Screen analogs against target proteins (e.g., Hsp90) to prioritize synthetic candidates .
  • Binding Free Energy Calculations : Use MM-GBSA to rank derivatives by predicted ΔG values .
    Advanced Integration :
  • MD Simulations : Perform 100-ns simulations to assess dynamic interactions (e.g., ligand-induced protein conformational changes) .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors at C6) using Schrödinger’s Phase .

What experimental controls are critical when analyzing stereoselective synthesis outcomes?

Q. Basic Controls :

  • Chiral HPLC : Verify enantiomeric excess (ee) using columns like Chiralpak IA/IB .
  • Racemic Mixture Comparison : Synthesize both E and Z isomers to confirm chromatographic retention times .
    Advanced Validation :
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration of crystallized products .
  • Circular Dichroism (CD) : Correlate Cotton effects with stereochemistry for non-crystalline samples .

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